molecular formula C9H16N2O2S4 B080237 Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester CAS No. 13393-56-1

Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester

Cat. No. B080237
CAS RN: 13393-56-1
M. Wt: 312.5 g/mol
InChI Key: JBYHBIUXSCRTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester, also known as MTT, is a yellow-colored compound that is used in various biochemical and physiological experiments. It is a thiazolyl blue tetrazolium bromide dye that is used to measure cellular metabolic activity. MTT is widely used in scientific research to study cell viability, proliferation, and cytotoxicity.

Mechanism Of Action

Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is reduced by mitochondrial dehydrogenases in living cells to form a blue-colored formazan product. The amount of formazan product formed is directly proportional to the number of viable cells. The reduction of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester occurs in the mitochondrial matrix and is dependent on the electron transport chain.

Biochemical And Physiological Effects

Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is a non-toxic compound that is converted to a colored formazan product by mitochondrial dehydrogenases in viable cells. It does not affect the metabolic activity of cells and is not metabolized by cells. Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is an important tool in cell viability assays and is widely used in scientific research.

Advantages And Limitations For Lab Experiments

The advantages of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester assay are that it is simple, rapid, and sensitive. It is a non-radioactive method that does not require specialized equipment. The limitations of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester assay are that it is not suitable for high-throughput screening and requires careful optimization of experimental conditions.

Future Directions

There are several future directions for the use of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester in scientific research. One direction is the development of new Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester-based assays for the evaluation of cell viability and cytotoxicity. Another direction is the use of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester in the study of mitochondrial function and dysfunction. Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester can also be used in the development of new anticancer drugs and in the evaluation of drug resistance in cancer cells.

Synthesis Methods

Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is synthesized by reacting thiazolyl blue tetrazolium bromide with dimethylthiocarbamoyl chloride in the presence of triethylamine. The resulting compound is then treated with acetic anhydride to obtain Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester.

Scientific Research Applications

Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is extensively used in scientific research to study cell viability, proliferation, and cytotoxicity. It is used to determine the number of viable cells in a cell culture and to assess the effects of various compounds on cell growth. Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester assay is a widely used method to evaluate the cytotoxicity of anticancer drugs.

properties

CAS RN

13393-56-1

Product Name

Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester

Molecular Formula

C9H16N2O2S4

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 2,2-bis(dimethylcarbamothioylsulfanyl)acetate

InChI

InChI=1S/C9H16N2O2S4/c1-10(2)8(14)16-7(6(12)13-5)17-9(15)11(3)4/h7H,1-5H3

InChI Key

JBYHBIUXSCRTHZ-UHFFFAOYSA-N

SMILES

CN(C)C(=S)SC(C(=O)OC)SC(=S)N(C)C

Canonical SMILES

CN(C)C(=S)SC(C(=O)OC)SC(=S)N(C)C

Other CAS RN

13393-56-1

Origin of Product

United States

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